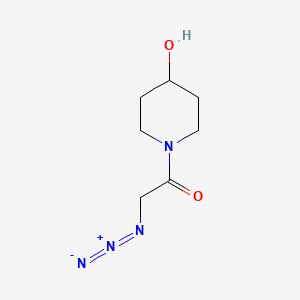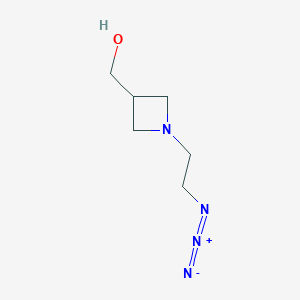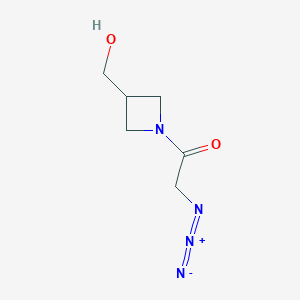
2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one”, there are general methods for synthesizing similar compounds. For instance, protodeboronation of pinacol boronic esters has been reported as a method for synthesizing related compounds .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has explored the synthesis and structural analysis of compounds similar to "2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one," shedding light on their chemical properties and potential applications. For instance, Gzella, Wrzeciono, and Pöppel (1999) investigated the formation and crystal structure of nitropiperidinoimidazolderivatives, highlighting the complex interactions and configurations of these compounds (Gzella, Wrzeciono, & Pöppel, 1999). This type of research is crucial for understanding the molecular architecture and potential reactivity of such compounds.
Pharmacological Properties and Applications
The exploration of pharmacological properties and applications of piperidine derivatives has been a significant area of research. Studies like that of Vardanyan (2018) discuss the synthesis, pharmacological properties, and uses of various piperidine derivatives, providing insight into their potential therapeutic applications (Vardanyan, 2018). Although your request excludes details on drug usage and side effects, this research area underscores the compound's relevance in developing pharmaceutical agents.
Chemical Synthesis and Enzymatic Studies
The compound's potential as an intermediate in chemical syntheses, particularly in producing enantiopure versions of pharmaceuticals, has been explored. Banoth et al. (2012) detailed the chemo-enzymatic synthesis of enantiopure (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, an intermediate for (R)-arimoclomol, highlighting innovative approaches to achieving enantiomeric purity in pharmaceutical synthesis (Banoth et al., 2012).
Material Science and Engineering
In material science, the synthesis and properties of novel compounds derived from piperidine are of interest. For example, Kharas et al. (2016) investigated novel copolymers of styrene with ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates, showcasing the versatility of piperidine derivatives in polymer chemistry and their potential in developing new materials (Kharas et al., 2016).
Propiedades
IUPAC Name |
2-chloro-1-[3-(ethoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-15-8-10-5-4-6-13(7-10)11(14)9(2)12/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXGTMMGUCMPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxa-6-azabicyclo[3.1.1]heptane-6-carboximidamide](/img/structure/B1476686.png)
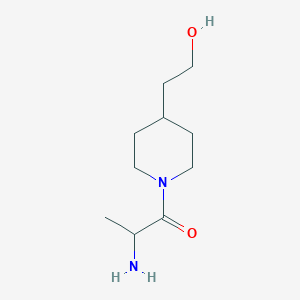


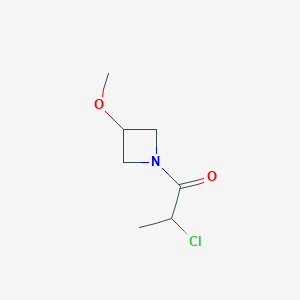
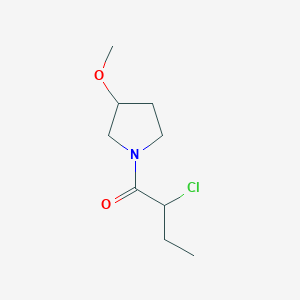
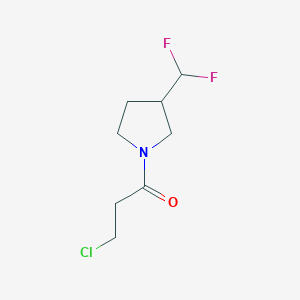
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1476700.png)
